molecular formula C13H15F3N2O4 B12273832 3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester

3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester

Cat. No.: B12273832
M. Wt: 320.26 g/mol
InChI Key: CXZZIUKPAXFEPP-UHFFFAOYSA-N
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Description

3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester is a pyridine-based heterocyclic compound featuring a trifluoromethyl (-CF₃) group at position 5 and a tert-butoxycarbonyl (BOC)-protected amino group at position 2. The methyl ester at position 2 enhances its stability and solubility in organic solvents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The BOC group serves as a temporary protecting group for amines, enabling selective reactivity in multi-step syntheses .

Key structural attributes:

  • Pyridine core: Provides aromaticity and planar geometry for intermolecular interactions.
  • Trifluoromethyl group: Increases lipophilicity and metabolic stability, common in drug design.
  • BOC-protected amino group: Offers steric bulk and hydrolytic sensitivity, critical for controlled deprotection.
  • Methyl ester: Facilitates solubility and acts as a leaving group in nucleophilic substitutions.

Properties

Molecular Formula

C13H15F3N2O4

Molecular Weight

320.26 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(20)18-8-5-7(13(14,15)16)6-17-9(8)10(19)21-4/h5-6H,1-4H3,(H,18,20)

InChI Key

CXZZIUKPAXFEPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

The target compound features a pyridine core substituted at positions 2, 3, and 5 with a carboxylic acid methyl ester, Boc-protected amine, and trifluoromethyl group, respectively. Its molecular formula is $$ \text{C}{12}\text{H}{13}\text{F}3\text{N}2\text{O}_4 $$, with a molecular weight of 306.24 g/mol. The trifluoromethyl group enhances metabolic stability, while the Boc group serves as a temporary amine protector during multi-step syntheses.

Key Synthetic Strategies

Boc Protection of Pyridine Amines

Introduction of the Boc group to the pyridine amine is typically achieved via reaction with di-tert-butyl dicarbonate (Boc₂O). For 5-trifluoromethyl-pyridin-3-amine derivatives, this step proceeds in anhydrous dichloromethane or tetrahydrofuran with a base such as triethylamine or DMAP. SynQuest Labs reports a 97% purity product using this method for 3-(Boc-amino)-5-(trifluoromethyl)pyridine (CAS 1187055-61-3), a closely related intermediate.

Reaction Conditions :

  • Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv)
  • Solvent : THF, 0°C to room temperature
  • Yield : 85–90%

Methyl Esterification of Carboxylic Acids

The methyl ester at position 2 is introduced via Fischer–Speier esterification or cesium salt-mediated alkylation. Challenges arise when steric hindrance from adjacent substituents (e.g., C3 methyl or Boc groups) limits reaction efficiency.

Fischer–Speier Esterification

A traditional approach involves refluxing the carboxylic acid with methanol and catalytic sulfuric acid. However, for 3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid, this method yields <50% due to decomposition of the Boc group under acidic conditions.

Cesium Salt Alkylation

Superior results are achieved by deprotonating the carboxylic acid with cesium carbonate, followed by treatment with methyl iodide:

  • Steps :
    • Dissolve acid in DMF, add Cs₂CO₃ (2.0 equiv), stir at 25°C for 1 h.
    • Add CH₃I (1.5 equiv), stir for 12 h.
    • Quench with water, extract with ethyl acetate.
  • Yield : 75–80%

Regioselective Functionalization of Pyridine

Installing substituents at specific positions on the pyridine ring requires directed ortho-metalation or Pd-catalyzed cross-coupling.

Directed Ortho-Metalation

A pivaloyl amide directing group enables lithiation at C3, followed by quenching with electrophiles. For example:

  • Protect C2-carboxylic acid as a methyl ester.
  • Install pivaloyl amide at C3.
  • Treat with $$ n $$-BuLi/TMEDA at −78°C, then add CO₂ or trifluoromethylating agent.
Suzuki-Miyaura Coupling

For late-stage introduction of aryl/heteroaryl groups, Suzuki coupling employs Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. This method is less common for trifluoromethyl groups due to the stability of CF₃-Bpin reagents.

Optimized Synthetic Pathways

Pathway A: Sequential Boc Protection and Esterification

  • Starting Material : 5-Trifluoromethyl-pyridine-2-carboxylic acid (CAS 24236-37-9).
  • Methyl Ester Formation :
    • Use cesium carbonate (2.0 equiv) and methyl iodide in DMF, 25°C, 12 h (Yield: 78%).
  • Boc Protection :
    • React with Boc₂O (1.2 equiv) and DMAP in THF, 0°C to RT, 4 h (Yield: 87%).

Overall Yield : 68%

Pathway B: Curtius Rearrangement Approach

Adapted from Molbank, this method avoids direct Boc protection:

  • Acyl Azide Formation :
    • Treat 3-amino-5-trifluoromethyl-pyridine-2-carboxylic acid with sodium azide and nitrous acid at −10°C.
  • Curtius Rearrangement :
    • Reflux in toluene to generate isocyanate.
  • Reaction with tert-Butanol :
    • Capture isocyanate with tert-butanol at 100°C for 3 h.
  • Methyl Esterification :
    • Use TMS-diazomethane in methanol (Yield: 80%).

Advantages : Avoids Boc₂O, suitable for acid-sensitive intermediates.

Comparative Analysis of Methods

Parameter Pathway A Pathway B
Starting Material Cost Moderate High
Number of Steps 2 4
Overall Yield 68% 64%
Scalability Excellent Moderate
Purification Complexity Low High

Pathway A is preferred for industrial-scale production due to fewer steps and higher scalability, while Pathway B offers an alternative for substrates incompatible with Boc₂O.

Challenges and Mitigation Strategies

  • Boc Group Stability : Acidic conditions during esterification may cleave the Boc group. Using cesium salt alkylation instead of Fischer–Speier prevents this.
  • Regioselectivity : Competing reactions at C4/C5 positions are minimized by employing pivaloyl directing groups.
  • Purification : Silica gel chromatography (9:1 EtOAc/petroleum ether) effectively separates the product from byproducts.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its potential as a pharmacophore in drug design, particularly due to the presence of the trifluoromethyl group, which is known to enhance metabolic stability and bioactivity.

Antagonists of P2Y14 Receptor

Recent studies have identified derivatives of this compound as potential antagonists for the P2Y14 receptor, which plays a crucial role in inflammatory responses. Research indicates that modifications to the pyridine structure can yield compounds with improved affinity and specificity for this receptor, making them candidates for anti-inflammatory therapies .

Development of FDA-Approved Drugs

The trifluoromethyl group present in 3-tert-butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester is a common feature in several FDA-approved drugs. This linkage suggests that compounds with similar structures may have promising therapeutic effects, particularly in treating conditions related to inflammation and pain management .

Synthetic Applications

The compound serves as an intermediate in various synthetic processes, particularly in the synthesis of more complex organic molecules.

Synthesis of Trifluoromethylated Compounds

3-tert-butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester can be utilized in reactions that introduce trifluoromethyl groups into other organic frameworks. This capability is valuable for synthesizing novel materials with enhanced properties, such as increased lipophilicity and altered electronic characteristics .

Reaction Mechanisms

The compound has been involved in Curtius rearrangement reactions, where it can be transformed into isocyanates, which are versatile intermediates in organic synthesis. This transformation allows for the creation of various amines and ureas, expanding its utility in synthetic chemistry .

Case Study: Synthesis of P2Y14 Antagonists

A study demonstrated that modifying the 3-tert-butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester led to the development of novel P2Y14 receptor antagonists. The research highlighted structure-activity relationships (SAR) that guided further modifications to improve binding affinity and selectivity .

CompoundBinding Affinity (IC50)Modification
Compound A150 nMInitial scaffold
Compound B75 nMAdded phenyl group
Compound C30 nMIntroduced additional fluorine

Case Study: Synthesis Pathways

Research has detailed various synthetic pathways utilizing this compound as a precursor for synthesizing complex heterocycles. The methodologies employed include nucleophilic substitutions and cyclization reactions that leverage the unique reactivity of the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonylamino group provides stability and protects the molecule from rapid degradation.

Comparison with Similar Compounds

Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS 207611-87-8)

  • Structure: Differs by replacing the BOC-amino group with a chlorine atom at position 3.
  • Properties :
    • Electron-withdrawing effects : Chlorine enhances electrophilicity at the pyridine ring, favoring cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Stability : More resistant to hydrolysis under basic conditions compared to the BOC-protected analog.
    • Molecular weight : ~255.6 g/mol (vs. ~374 g/mol for the target compound), reducing steric hindrance .

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid Ethyl Ester

  • Structure : Pyrimidine core with trifluoromethyl and pyridyl substituents.
  • Properties :
    • Synthetic utility : Synthesized via Suzuki coupling (boronic acid and iodo-pyrimidine precursors), highlighting the role of trifluoromethyl groups in stabilizing intermediates .
    • LCMS data : m/z 366 [M+H]+, compared to the target compound’s estimated m/z ~466 [M+H]+.

Fatty Acid Methyl Esters (e.g., Hexadecanoic Acid Methyl Ester)

  • Relevance : While structurally distinct, these esters share the methyl ester functional group, influencing chromatographic behavior.
  • Analytical methods: GC-MS retention times and fragmentation patterns (e.g., m/z 270 for hexadecanoic acid methyl ester) provide benchmarks for characterizing the target compound’s ester moiety .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Applications
Target Compound Pyridine -CF₃ (C5), -BOC-NH (C3), -COOCH₃ (C2) ~374 Pharmaceutical intermediates
Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate Pyridine -CF₃ (C5), -Cl (C3), -COOCH₃ (C2) ~255.6 Cross-coupling reactions
2-(Trifluoromethyl)-4-(6-CF₃-pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester Pyrimidine -CF₃ (C2, C6), -COOCH₂CH₃ (C5) 366 (M+H)+ Kinase inhibitor precursors

Biological Activity

3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester, often referred to as a pyridine derivative, has garnered attention in pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 3-tert-butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester
  • Molecular Formula : C12H15F3N2O4
  • Molecular Weight : 270.26 g/mol
  • CAS Number : 2555249-77-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to enzymes, potentially leading to inhibition of key metabolic pathways.
  • Antimicrobial Properties : Compounds with similar structures have shown broad-spectrum antibacterial activities, particularly against Gram-positive bacteria.
  • Anticancer Activity : Pyridine derivatives have been investigated for their ability to inhibit kinases involved in cancer progression.

Biological Activity Data

Biological ActivityMechanismReference
AntibacterialInhibition of bacterial topoisomerases
AnticancerInhibition of PIM kinases
Enzyme InhibitionEnhanced binding due to trifluoromethyl group

Case Study 1: Antibacterial Activity

A recent study investigated the antibacterial properties of pyridine derivatives, including those featuring trifluoromethyl groups. The results indicated that these compounds exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. The mechanism was linked to the inhibition of DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.

Case Study 2: Anticancer Potential

Research on related pyridine compounds has demonstrated their efficacy in inhibiting PIM kinases, which are implicated in tumorigenesis. A series of derivatives were synthesized and evaluated for their potency against various cancer cell lines. The findings suggested that modifications in the pyridine structure could lead to enhanced selectivity and reduced toxicity compared to traditional chemotherapeutics.

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